REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:23])[C:8]2[CH:9]=[C:10]3[CH:20]=[C:19]([F:21])[C:18](F)=[CH:17][C:11]3=[N:12][C:13]=2[N:14]([CH3:16])[CH:15]=1)=[O:5])[CH3:2].[CH2:24]1[O:32][C:31]2[CH:30]=[CH:29][C:28]([CH:33]3[CH2:38][NH:37][CH2:36][CH2:35][NH:34]3)=[CH:27][C:26]=2[O:25]1.C(=O)([O-])[O-].[Na+].[Na+]>>[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:23])[C:8]2[CH:9]=[C:10]3[CH:20]=[C:19]([F:21])[C:18]([N:37]4[CH2:36][CH2:35][NH:34][CH:33]([C:28]5[CH:29]=[CH:30][C:31]6[O:32][CH2:24][O:25][C:26]=6[CH:27]=5)[CH2:38]4)=[CH:17][C:11]3=[N:12][C:13]=2[N:14]([CH3:16])[CH:15]=1)=[O:5])[CH3:2].[N:12]1[C:13]2[C:8](=[CH:7][CH:6]=[CH:15][N:14]=2)[CH:9]=[CH:10][CH:11]=1 |f:2.3.4|
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Name
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3-ethoxycarbonyl-7,8-difluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine
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Quantity
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1.59 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1C(C=2C=C3C(=NC2N(C1)C)C=C(C(=C3)F)F)=O
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Name
|
|
Quantity
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1.25 g
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Type
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reactant
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Smiles
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C1OC=2C=C(C=CC2O1)C1NCCNC1
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Name
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|
Quantity
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0.64 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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C(C)OC(=O)C=1C(C=2C=C3C(=NC2N(C1)C)C=C(C(=C3)F)N3CC(NCC3)C3=CC1=C(C=C3)OCO1)=O
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Name
|
|
Type
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product
|
Smiles
|
N1=CC=CC2=CC=CN=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 661.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |